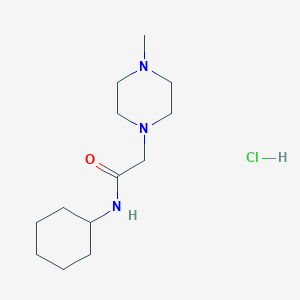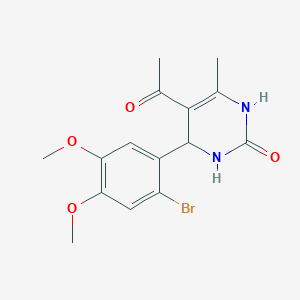![molecular formula C16H26ClNO2 B4139353 N-[4-(allyloxy)-3-ethoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4139353.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-1-butanamine hydrochloride
説明
N-[4-(allyloxy)-3-ethoxybenzyl]-1-butanamine hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound is also referred to as AEBP1 or 4-Allyloxy-3-ethoxybenzylamine hydrochloride. AEBP1 has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
作用機序
The exact mechanism of action of AEBP1 is not fully understood, but it is believed to interact with various targets in the body, including neurotransmitter receptors and enzymes. AEBP1 has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a key role in regulating neuronal activity. AEBP1 has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
AEBP1 has been found to have a wide range of biochemical and physiological effects. In neuroscience, AEBP1 has been found to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal activity. In cancer research, AEBP1 has been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis. AEBP1 has also been found to interact with various targets in the body, leading to changes in enzyme activity and gene expression.
実験室実験の利点と制限
AEBP1 has several advantages for use in lab experiments, including its high purity and stability. AEBP1 is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of AEBP1 is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on AEBP1. One area of interest is the development of AEBP1-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the study of the mechanism of action of AEBP1, as this could provide insights into the function of neurotransmitter receptors and enzymes in the body. Additionally, further research is needed to determine the potential side effects and toxicity of AEBP1, as this could impact its use in future research and drug development.
Conclusion
N-[4-(allyloxy)-3-ethoxybenzyl]-1-butanamine hydrochloride, or AEBP1, is a synthetic compound that has been extensively studied for its potential use in scientific research. AEBP1 has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. While there are limitations to its use in lab experiments, AEBP1 has several advantages that make it a promising candidate for future research and drug development.
科学的研究の応用
AEBP1 has been studied for its potential use in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, AEBP1 has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders. In cancer research, AEBP1 has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. AEBP1 has also been studied for its potential use in drug discovery, as it has been found to interact with various targets in the body.
特性
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-7-10-17-13-14-8-9-15(19-11-5-2)16(12-14)18-6-3;/h5,8-9,12,17H,2,4,6-7,10-11,13H2,1,3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKKBOXMAPIKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC=C)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]butan-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4139276.png)
![ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate](/img/structure/B4139284.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4139298.png)
![N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4139300.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4139305.png)
![4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4139315.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4139326.png)
![2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4139329.png)

![N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}benzamide](/img/structure/B4139345.png)

![(2S*,4R*)-4-hydroxy-1-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B4139367.png)

